BenchChemオンラインストアへようこそ!

13,14-Dihydro-15-keto prostaglandin D2

Receptor Pharmacology Binding Assay CRTH2/DP2 Selectivity

13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2; CAS 59894-07-4) is an enzymatically formed, primary metabolite of prostaglandin D2 (PGD2), generated via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. This endogenous conversion yields a compound with a distinct pharmacological profile, characterized by its high selectivity for the CRTH2/DP2 receptor over the DP1 receptor.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
Cat. No. B1250167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-Dihydro-15-keto prostaglandin D2
Synonyms13,14-dihydro-15-keto-PGD2
13,14-dihydro-15-keto-prostaglandin D2
13,14-dihydro-15-ketoprostaglandin D2
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17?,18+/m1/s1
InChIKeyVSRXYLYXIXYEST-XCCSJYJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13,14-Dihydro-15-keto Prostaglandin D2: A Metabolically Stable and Highly Selective CRTH2/DP2 Agonist for Targeted Pathway Dissection


13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2; CAS 59894-07-4) is an enzymatically formed, primary metabolite of prostaglandin D2 (PGD2), generated via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. This endogenous conversion yields a compound with a distinct pharmacological profile, characterized by its high selectivity for the CRTH2/DP2 receptor over the DP1 receptor [1]. Unlike its parent compound PGD2, which activates both CRTH2 and DP1 receptors, DK-PGD2 serves as a potent and specific tool for isolating CRTH2-mediated signaling cascades, making it indispensable for research in allergic inflammation, immunology, and related pathophysiological studies [2].

Why 13,14-Dihydro-15-keto Prostaglandin D2 Cannot Be Substituted with PGD2 or Other In-Class Analogs


Generic substitution with PGD2 or related analogs is invalid for experiments requiring isolated CRTH2/DP2 pathway activation. PGD2 acts as a dual agonist, activating both the DP1 and CRTH2 receptors, which complicates data interpretation [1]. In contrast, DK-PGD2 exhibits a striking functional selectivity. While it maintains a high binding affinity for the CRTH2 receptor (Ki = 2.9 nM), its potency at the DP1 receptor is dramatically reduced [2]. This key differentiation allows DK-PGD2 to induce specific CRTH2-mediated effects, such as Gαi/o-coupled decreases in cAMP, without the confounding influence of DP1-mediated Gs signaling [3]. Other analogs like Δ12-PGJ2 or 15-deoxy-Δ12,14-PGJ2 also possess varied receptor profiles and metabolic fates, making DK-PGD2 the definitive choice for definitive mechanistic studies.

Quantitative Differentiation of 13,14-Dihydro-15-keto Prostaglandin D2: Head-to-Head Evidence Against PGD2 and Analogs


Receptor Binding Affinity: Equipotent CRTH2 Binding, but Marked DP1 Selectivity

In radioligand binding assays using recombinant human CRTH2 receptors expressed in HEK293(EBNA) cells, 13,14-dihydro-15-keto PGD2 (DK-PGD2) demonstrated a high binding affinity with a Ki of 2.91 ± 0.29 nM (n=10), which is comparable to the affinity of its parent compound, PGD2 (Ki = 2.4 nM) [1]. This demonstrates it is a potent ligand. Critically, the rank order of potency for DP1 receptor binding is drastically different. PGD2 is highly potent at DP1, whereas DK-PGD2 is markedly less active, with the rank order at DP1 reported as PGD2 > PGJ2 > Δ12-PGJ2 > 15-deoxy-Δ12,14-PGJ2 >>> 13,14-dihydro-15-keto-PGD2 [2].

Receptor Pharmacology Binding Assay CRTH2/DP2 Selectivity

Functional Selectivity: Differential Modulation of cAMP Signaling Pathways

Functional studies reveal a clear divergence in second messenger signaling. PGD2 activates CRTH2 to inhibit cAMP production via a Gαi/o pathway, but this effect is often masked in native cells by its concurrent activation of DP1, which increases cAMP via Gαs. 13,14-dihydro-15-keto PGD2, due to its DP1-sparing profile, provides a pure readout of CRTH2-mediated Gαi/o signaling. In cells expressing mouse CRTH2, DK-PGD2, 15d-PGJ2, and indomethacin all inhibited intracellular cAMP generation in a pertussis toxin (PTX)-sensitive manner [1]. This is in direct contrast to a DP1-selective agonist like BW245C, which would be expected to stimulate cAMP production.

Signal Transduction Second Messenger Assay G-protein Coupling

In Vivo Biological Activity: Equivalent Potency to PGD2 in Driving Eosinophilic Inflammation

In a rat model of airway inflammation, intratracheal administration of 13,14-dihydro-15-keto-PGD2 demonstrated equivalent induction of bronchoalveolar lavage (BAL) eosinophilia to that of an equal dose of PGD2 [1]. Specifically, both PGD2 (100 nmol/animal) and DK-PGD2 induced a marked increase in airway eosinophils within 2 hours. In contrast, a selective DP1 agonist (BW245C) and a TP agonist (IBOP) showed no effect [1]. This in vivo equivalence confirms that the CRTH2 receptor is both necessary and sufficient to mediate PGD2-driven eosinophil trafficking into the airways, a pathway that can be selectively activated with DK-PGD2.

In Vivo Pharmacology Asthma Model Allergic Inflammation

Metabolic Stability and Pathway-Specific Formation: A Biomarker with Unique Characteristics

13,14-dihydro-15-keto PGD2 is formed specifically via the 15-PGDH pathway, a distinct metabolic route from the non-enzymatic dehydration that yields PGJ2 series compounds [1]. While it is the major initial metabolite of PGD2 in some systems (e.g., representing 56% of total radioactivity in perfused rat lung), its half-life is relatively short, and it is further metabolized [2]. Consequently, virtually no intact 13,14-dihydro-15-keto PGD2 is detectable in urine [3]. This is a critical differentiator from other PGD2 metabolites like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), which are more stable and can be directly measured in urine as biomarkers of systemic PGD2 production.

Metabolomics Pharmacokinetics Analytical Chemistry

Optimal Procurement and Application Scenarios for 13,14-Dihydro-15-keto Prostaglandin D2


CRTH2/DP2 Receptor Antagonist Screening and Lead Optimization

13,14-Dihydro-15-keto PGD2 is the ideal reference agonist for setting up high-throughput screens (HTS) and secondary profiling assays to identify and validate novel CRTH2 antagonists. Its high potency and, most importantly, its exquisite selectivity over DP1 ensure that observed inhibitory effects in functional assays (e.g., cAMP inhibition, eosinophil shape change, or chemotaxis) are unequivocally due to CRTH2 antagonism, not off-target DP1 activity [1]. This reduces false positives and streamlines lead optimization, saving significant time and resources in drug discovery programs targeting allergic and inflammatory diseases.

In Vivo Modeling of Allergic Inflammation and Eosinophil Biology

As demonstrated by its equivalent in vivo efficacy to PGD2 in driving airway eosinophilia, 13,14-dihydro-15-keto PGD2 serves as a superior tool for in vivo studies. Researchers can selectively trigger and study the CRTH2-dependent arm of the allergic inflammatory response in animal models (e.g., asthma, atopic dermatitis) without the confounding vascular or other effects mediated by DP1 [2]. This allows for cleaner interpretation of results and more accurate target validation for therapeutic intervention [3].

Development and Validation of Quantitative LC-MS/MS Assays

Given its role as the primary product of the 15-PGDH pathway, 13,14-dihydro-15-keto PGD2 is a critical analyte for developing sensitive and specific LC-MS/MS methods to study the immediate metabolism of PGD2 in biological matrices. While not a stable end-product, its measurement in ex vivo systems (e.g., isolated perfused organs or cell cultures) provides a direct readout of 15-PGDH enzymatic activity. Procuring the compound alongside its deuterated internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4) is essential for accurate quantification in such analytical workflows [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13,14-Dihydro-15-keto prostaglandin D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.